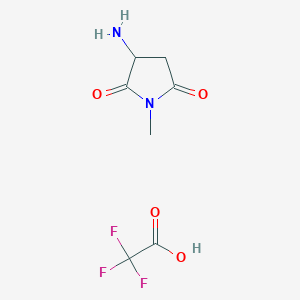

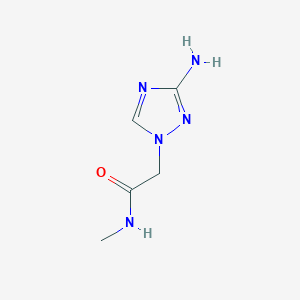

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

Overview

Description

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, also known as 2-AMDM, is an organic compound that belongs to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 143.17 g/mol and a melting point of 204-206 degrees Celsius. 2-AMDM is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of various other compounds, such as amino acids and peptides.

Scientific Research Applications

DHFR Inhibitors and Antibacterial Activity

Compounds structurally related to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, specifically 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues, have been designed as dihydrofolate reductase (DHFR) inhibitors. These novel compounds were efficiently synthesized through high-throughput methods and screened for enzymatic and antibacterial activities, showing high activity against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae. Some of these compounds demonstrated appreciable selectivity for bacterial over human enzymes, suggesting their potential as antibacterial agents (Wyss et al., 2003).

DNA Adducts and Carcinogenesis

The heterocyclic amines (HCAs), including compounds related to this compound, are produced during the pyrolysis of creatine, amino acids, and proteins, leading to the formation of DNA adducts implicated in mutagenesis and carcinogenesis. These HCAs are found in cooked muscle meats and have been extensively studied for their mutagenic and carcinogenic properties in both in vitro and in vivo models, highlighting the importance of understanding metabolic activation and DNA binding for evaluating mutagenicity and carcinogenicity (Schut & Snyderwine, 1999).

Heterocyclic Compound Synthesis

Research into heterocyclic compounds, including those structurally related to this compound, focuses on developing novel synthetic routes and applications. For instance, reactions involving 5-bromo-N,N-dimethylpyrimidin-2-amine have led to the synthesis of various heterobicycles, exploring their potential applications in different chemical contexts, such as amplifiers of phleomycin. These studies contribute to the broader understanding of heterocyclic chemistry and its potential for generating new therapeutic agents and materials (Kowalewski et al., 1981).

Antifolate Inhibitors of Thymidylate Synthase

Compounds structurally related to this compound have been designed as antifolate inhibitors of thymidylate synthase (TS), showing promise as antitumor agents. These analogues, synthesized through amine exchange reactions, have demonstrated significant inhibition of TS, offering insights into the development of new antitumor agents based on the modification of pyrimidine structures (Gangjee et al., 1999).

Environmental Mutagenicity

Research on heterocyclic amines, including those structurally related to this compound, has extended to environmental studies, identifying these compounds in water sources and assessing their mutagenic potential. For example, mutagenic heterocyclic amines were isolated and identified in the Danube River, indicating the presence of these potentially carcinogenic compounds in the environment and highlighting the need for ongoing monitoring and evaluation of their impact on public health (Kataoka et al., 2000).

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)6-4-9-7(3-8)10-5-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHZJIQNBDFBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717145 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-83-4 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)

![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)